

An In-depth Technical Guide to the Synthesis and Purification of 4-Acetylamino**bi**phenyl

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Compound of Interest

Compound Name: 4-Acetylamino**bi**phenyl

Cat. No.: B142796

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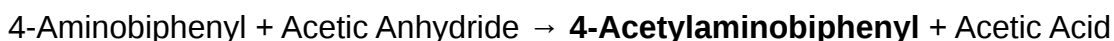
This technical guide provides a comprehensive overview of the synthesis and purification of **4-acetylamino**bi**phenyl**, a significant compound often utilized in research and development within the pharmaceutical and chemical industries. This document details the chemical processes involved, presents critical data in a structured format, and outlines detailed experimental protocols.

Synthesis of 4-Acetylamino**bi**phenyl

The primary and most efficient method for the synthesis of **4-acetylamino**bi**phenyl** is through the acetylation of 4-aminobiphenyl. This reaction involves the introduction of an acetyl group into the amino functional group of 4-aminobiphenyl, typically utilizing acetic anhydride as the acetylating agent.

Reaction Scheme

The overall reaction is as follows:



Experimental Protocol: Synthesis

This protocol outlines the laboratory procedure for the synthesis of **4-acetylamino**bi**phenyl** from 4-aminobiphenyl.

Materials:

- 4-Aminobiphenyl
- Acetic Anhydride
- Pyridine (as catalyst, optional)
- Glacial Acetic Acid
- Ice
- Distilled water
- Erlenmeyer flask
- Magnetic stirrer and stir bar
- Heating mantle or water bath
- Buchner funnel and filter flask
- Filter paper

Procedure:

- In a clean, dry Erlenmeyer flask, dissolve a specific molar equivalent of 4-aminobiphenyl in a suitable volume of glacial acetic acid.
- To this solution, slowly add a slight molar excess of acetic anhydride while stirring continuously. A catalytic amount of pyridine can be added to facilitate the reaction.
- The reaction mixture is then gently heated, for instance in a water bath, for approximately 1-2 hours to ensure the completion of the reaction.
- After the heating period, the reaction mixture is allowed to cool to room temperature.
- The cooled mixture is then poured into a beaker containing crushed ice and water to precipitate the crude **4-acetylamino**biphenyl****.

- The precipitated solid is collected by vacuum filtration using a Buchner funnel.
- The collected crude product is washed with cold distilled water to remove any unreacted starting materials and soluble impurities.
- The crude product is then dried, for example, in a desiccator or a vacuum oven at a low temperature.

Purification of 4-Acetylamino**biphenyl**

The crude **4-acetylamino**biphenyl**** synthesized requires purification to remove any remaining impurities. Recrystallization is a highly effective method for this purpose.

Experimental Protocol: Purification by Recrystallization

This protocol details the steps for purifying crude **4-acetylamino**biphenyl****.

Materials:

- Crude **4-Acetylamino**biphenyl****
- Methanol
- Distilled water
- Erlenmeyer flasks
- Hot plate
- Buchner funnel and filter flask
- Filter paper

Procedure:

- The crude **4-acetylamino**biphenyl**** is placed in an Erlenmeyer flask.
- A minimal amount of hot methanol is added to the flask to dissolve the crude product completely. The solution should be heated gently on a hot plate.

- Once the solid is fully dissolved, hot distilled water is added dropwise to the solution until a slight turbidity (cloudiness) persists, indicating the saturation point.
- If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes. The hot solution is then filtered to remove the charcoal.
- The hot, saturated solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of **4-acetylaminobiphenyl** decreases, leading to the formation of pure crystals.
- To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
- The purified crystals are collected by vacuum filtration.
- The crystals are washed with a small amount of a cold methanol-water mixture.
- The purified **4-acetylaminobiphenyl** crystals are then dried thoroughly. The purity can be assessed by measuring the melting point and comparing it to the literature value.

Data Presentation

The following tables summarize the key quantitative data for **4-acetylaminobiphenyl**.

Physical and Chemical Properties

Property	Value
Molecular Formula	C ₁₄ H ₁₃ NO
Molecular Weight	211.26 g/mol
Melting Point	172 °C[1]
Boiling Point	419.3 °C at 760 mmHg[2]
Appearance	Light tan solid; crystals from diluted methanol[1] [3]
Solubility	Very soluble in alcohol, acetone, and methanol; insoluble in water[1][3]

Spectroscopic Data

¹H NMR (Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.50 - 7.65	m	9H	Aromatic-H
2.18	s	3H	-COCH ₃

¹³C NMR (Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Assignment
168.73	C=O
140.54	Aromatic C
137.36	Aromatic C
137.27	Aromatic C
128.79	Aromatic CH
127.56	Aromatic CH
127.12	Aromatic C
126.84	Aromatic CH
120.49	Aromatic CH
24.43	-CH ₃

IR (Infrared) Spectroscopy Data

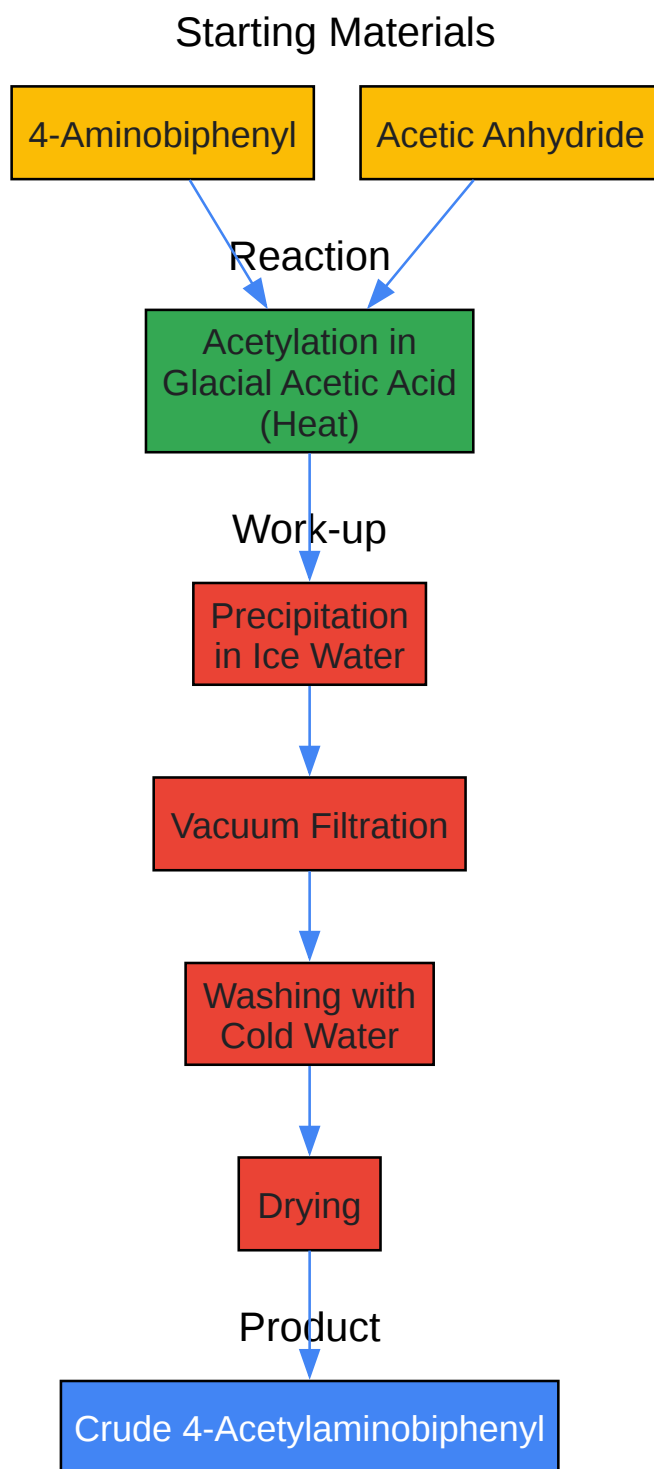
Wavenumber (cm ⁻¹)	Interpretation
~3300	N-H stretch (amide)
~3050	Aromatic C-H stretch
~1660	C=O stretch (amide I)
~1600, 1480	Aromatic C=C stretch
~1540	N-H bend (amide II)

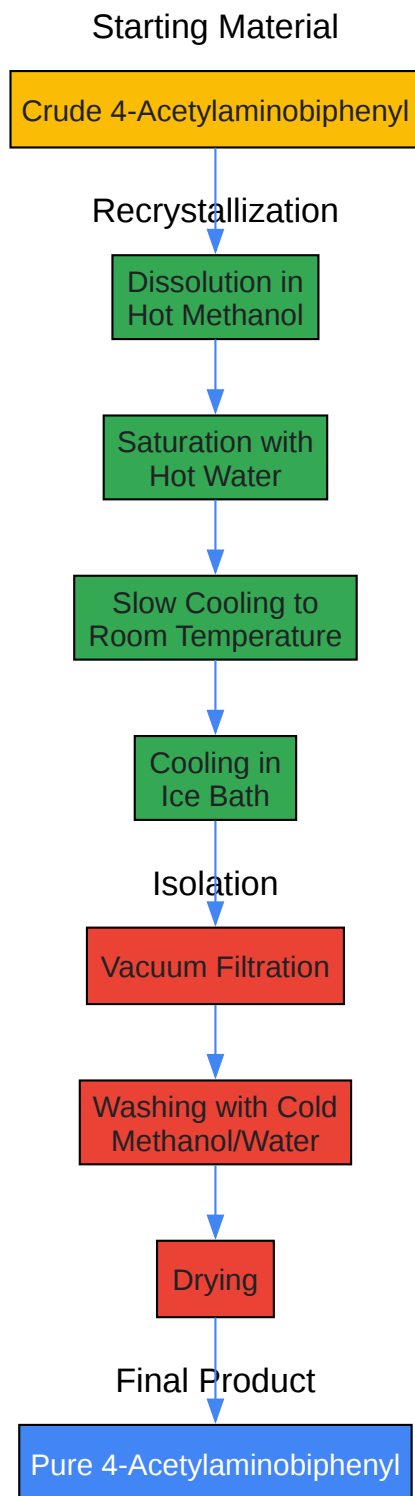
Mass Spectrometry (MS) Data

m/z	Interpretation
211	[M] ⁺ (Molecular ion)
169	[M - C ₂ H ₂ O] ⁺

Mandatory Visualizations

Synthesis Workflow

Synthesis Workflow for 4-Acetylamino**bi**phenyl

Purification Workflow for 4-Acetylamino**bi**phenyl[Click to download full resolution via product page](#)

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